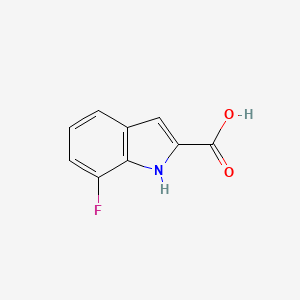

7-Fluoro-1H-indole-2-carboxylic acid

CAS No.: 399-67-7

Cat. No.: VC2434978

Molecular Formula: C9H6FNO2

Molecular Weight: 179.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 399-67-7 |

|---|---|

| Molecular Formula | C9H6FNO2 |

| Molecular Weight | 179.15 g/mol |

| IUPAC Name | 7-fluoro-1H-indole-2-carboxylic acid |

| Standard InChI | InChI=1S/C9H6FNO2/c10-6-3-1-2-5-4-7(9(12)13)11-8(5)6/h1-4,11H,(H,12,13) |

| Standard InChI Key | SCWBSQNVKBIKRY-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)F)NC(=C2)C(=O)O |

| Canonical SMILES | C1=CC2=C(C(=C1)F)NC(=C2)C(=O)O |

Introduction

Chemical Properties and Structure

Chemical Identity and Structure

7-Fluoro-1H-indole-2-carboxylic acid has the molecular formula C9H6FNO2 and a molecular weight of 179.15 g/mol. Its structure consists of an indole core (a bicyclic heterocycle composed of a benzene ring fused to a pyrrole ring) with a fluorine substituent at position 7 and a carboxylic acid group at position 2. The European Inventory of Existing Commercial Chemical Substances (EINECS) number for this compound is 201-215-5 .

The structural features of 7-Fluoro-1H-indole-2-carboxylic acid contribute to its chemical reactivity and potential biological activities. The indole N-H group can participate in hydrogen bonding as a donor, while both the carboxylic acid group and the indole nitrogen can serve as hydrogen bond acceptors. The fluorine atom, known for its high electronegativity, influences the electronic distribution within the molecule, potentially affecting its interactions with biological targets.

Physical Properties

7-Fluoro-1H-indole-2-carboxylic acid possesses several notable physical properties that are important for its handling, storage, and application in various research and development processes. Table 1 summarizes the key physical properties of this compound.

Table 1: Physical Properties of 7-Fluoro-1H-indole-2-carboxylic acid

| Property | Value | Status |

|---|---|---|

| Appearance | Solid | Observed |

| Melting Point | 198 °C (with decomposition) | Experimental |

| Boiling Point | 422.2±25.0 °C | Predicted |

| Density | 1.510±0.06 g/cm³ | Predicted |

| pKa | 4.25±0.30 | Predicted |

| Solubility | Soluble in polar organic solvents | General property |

The melting point of 7-Fluoro-1H-indole-2-carboxylic acid is 198 °C, at which point the compound undergoes decomposition. This relatively high melting point is consistent with the presence of the carboxylic acid group, which can form intermolecular hydrogen bonds. The predicted boiling point of 422.2±25.0 °C further indicates the strong intermolecular forces present in this compound .

The predicted density of 1.510±0.06 g/cm³ is relatively high for an organic compound, likely due to the presence of the fluorine atom, which increases the molecular weight without substantially increasing the molecular volume. The predicted pKa value of 4.25±0.30 indicates that the carboxylic acid group in 7-Fluoro-1H-indole-2-carboxylic acid is slightly more acidic than simple carboxylic acids like acetic acid (pKa ≈ 4.8), possibly due to the electron-withdrawing effects of the indole ring system and the fluorine substituent .

Synthesis and Chemical Reactions

Synthetic Approaches

The synthesis of 7-Fluoro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions, although specific synthetic routes may vary depending on the starting materials and desired scale. One common approach might involve starting with appropriately substituted fluorobenzene derivatives, followed by the formation of the indole ring and subsequent functionalization of the 2-position to introduce the carboxylic acid group.

While the search results don't provide a detailed synthesis protocol specifically for 7-Fluoro-1H-indole-2-carboxylic acid, information about related fluorinated indole compounds suggests that strategies such as Fischer indole synthesis, Bartoli indole synthesis, or Larock indole synthesis could potentially be adapted for the preparation of this compound .

Research in the field of fluorinated heterocycles has demonstrated that 7-fluoroindoles can be prepared from appropriate fluorinated anilines or related precursors. The positioning of the fluorine atom on the benzene ring of the starting material is crucial to ensure its presence at the 7-position in the final indole product. Once the fluorinated indole core is constructed, the carboxylic acid functionality at the 2-position might be introduced through methods such as metalation followed by carboxylation, or oxidation of a suitable 2-substituted precursor .

Chemical Reactivity

7-Fluoro-1H-indole-2-carboxylic acid can participate in various chemical reactions, particularly those involving the carboxylic acid group. One notable reaction is amidation, which requires coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride to facilitate reactions with amine substrates.

The carboxylic acid group can undergo typical reactions such as esterification, reduction to alcohols, or conversion to acid chlorides, anhydrides, or other carboxylic acid derivatives. These transformations provide access to a wide range of derivatives with potentially enhanced or altered biological properties.

Applications and Biological Significance

Role in Medicinal Chemistry

Indole derivatives, including 7-Fluoro-1H-indole-2-carboxylic acid, are significant in medicinal chemistry due to their potential biological activities. The indole scaffold is found in numerous biologically active compounds, ranging from natural products like tryptophan and serotonin to synthetic pharmaceuticals targeting various therapeutic areas.

The incorporation of fluorine atoms into drug candidates has become a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability. In the case of 7-Fluoro-1H-indole-2-carboxylic acid, the fluorine substitution potentially increases metabolic stability by blocking a potential site of oxidative metabolism while also modulating the electronic properties of the indole ring system .

Modifications to the indole structure, such as the specific combination of a 7-fluoro substituent and a 2-carboxylic acid group in 7-Fluoro-1H-indole-2-carboxylic acid, can influence binding affinity and efficacy at biological targets. This makes such compounds valuable starting points for drug discovery programs targeting various disease areas.

| Parameter | Classification/Value |

|---|---|

| Hazard Codes | Xi (Irritant) |

| Hazard Class | IRRITANT |

| Hazard Statements | H315, H319, H335 |

| Hazard Description | Causes skin irritation, serious eye irritation, may cause respiratory irritation |

| HS Code | 2933998090 |

The compound is associated with hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation, respectively. These hazards necessitate appropriate precautionary measures when handling the compound .

Research Status and Future Perspectives

Current Research Status

The available research suggests that 7-Fluoro-1H-indole-2-carboxylic acid is primarily of interest as a building block or intermediate in the synthesis of more complex molecules with potential pharmaceutical applications. Its structural features make it suitable for further derivatization and exploration in drug discovery programs.

Research on related compounds, such as the use of 7-fluoroindoles as bioisosteres in influenza inhibitor development, provides valuable insights into the potential utility of compounds like 7-Fluoro-1H-indole-2-carboxylic acid in medicinal chemistry and drug discovery .

Future Research Directions

Several promising research directions could further explore the properties and applications of 7-Fluoro-1H-indole-2-carboxylic acid:

-

Detailed structure-activity relationship studies to elucidate the influence of the 7-fluoro substituent and 2-carboxylic acid group on binding to specific biological targets.

-

Development of synthetic methodologies for more efficient and environmentally friendly preparation of 7-Fluoro-1H-indole-2-carboxylic acid and its derivatives.

-

Exploration of the compound as a building block in the synthesis of combinatorial libraries for drug discovery programs targeting various therapeutic areas.

-

Investigation of metal complexes formed by 7-Fluoro-1H-indole-2-carboxylic acid, which might exhibit interesting catalytic or biological properties.

-

Computational studies to understand the electronic properties and potential binding modes of 7-Fluoro-1H-indole-2-carboxylic acid and its derivatives with various biological targets.

These research directions could contribute to a better understanding of the properties and potential applications of 7-Fluoro-1H-indole-2-carboxylic acid, potentially leading to its increased utilization in medicinal chemistry and related fields .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume